
(R)-Benzyl (1-amino-3-phenylpropan-2-yl)carbamate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-Benzyl (1-amino-3-phenylpropan-2-yl)carbamate hydrochloride is a chiral compound with significant applications in medicinal chemistry. It is often used as an intermediate in the synthesis of various pharmacologically active molecules. The compound’s structure includes a benzyl group, an amino group, and a phenylpropan-2-yl group, making it a versatile building block in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Benzyl (1-amino-3-phenylpropan-2-yl)carbamate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-phenylalanine and benzyl chloroformate.
Formation of Intermediate: ®-Phenylalanine is first converted to ®-1-amino-3-phenylpropan-2-ol through a reduction reaction.
Carbamate Formation: The intermediate is then reacted with benzyl chloroformate under basic conditions to form ®-Benzyl (1-amino-3-phenylpropan-2-yl)carbamate.
Hydrochloride Salt Formation: Finally, the carbamate is treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
Industrial production of ®-Benzyl (1-amino-3-phenylpropan-2-yl)carbamate hydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.
Purification: Employing techniques like crystallization, filtration, and chromatography to purify the final product.
Quality Control: Implementing stringent quality control measures to ensure the consistency and quality of the compound.
化学反应分析
Types of Reactions
®-Benzyl (1-amino-3-phenylpropan-2-yl)carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or oximes.
Reduction: The carbamate group can be reduced to yield primary amines.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation Products: Imines, oximes.
Reduction Products: Primary amines.
Substitution Products: Azides, thiol derivatives.
科学研究应用
®-Benzyl (1-amino-3-phenylpropan-2-yl)carbamate hydrochloride has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor in the synthesis of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and used in the development of pharmaceuticals.
Industry: Employed in the production of fine chemicals and specialty materials.
作用机制
The mechanism of action of ®-Benzyl (1-amino-3-phenylpropan-2-yl)carbamate hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structural modifications. It may bind to active sites of enzymes or receptors, altering their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
(S)-Benzyl (1-amino-3-phenylpropan-2-yl)carbamate hydrochloride: The enantiomer of the compound with different stereochemistry.
Benzyl (1-amino-3-phenylpropan-2-yl)carbamate: The non-hydrochloride form of the compound.
Phenylalanine derivatives: Compounds with similar structural motifs but different functional groups.
Uniqueness
®-Benzyl (1-amino-3-phenylpropan-2-yl)carbamate hydrochloride is unique due to its chiral nature and specific functional groups, which confer distinct chemical and biological properties. Its ability to act as a versatile intermediate in organic synthesis and its potential therapeutic applications make it a valuable compound in various fields of research.
属性
分子式 |
C17H21ClN2O2 |
|---|---|
分子量 |
320.8 g/mol |
IUPAC 名称 |
benzyl N-[(2R)-1-amino-3-phenylpropan-2-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C17H20N2O2.ClH/c18-12-16(11-14-7-3-1-4-8-14)19-17(20)21-13-15-9-5-2-6-10-15;/h1-10,16H,11-13,18H2,(H,19,20);1H/t16-;/m1./s1 |
InChI 键 |
LUDUDVBVCIPEJP-PKLMIRHRSA-N |
手性 SMILES |
C1=CC=C(C=C1)C[C@H](CN)NC(=O)OCC2=CC=CC=C2.Cl |
规范 SMILES |
C1=CC=C(C=C1)CC(CN)NC(=O)OCC2=CC=CC=C2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(ethylamino)methyl]-6,7-dimethoxyquinazolin-4(3H)-one hydrochloride](/img/structure/B13087162.png)
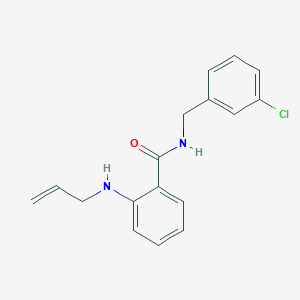


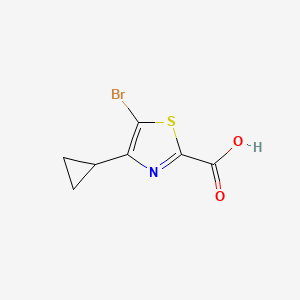
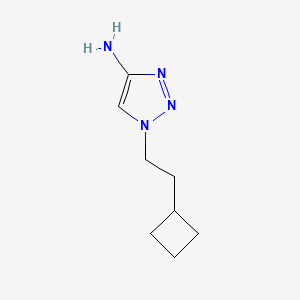

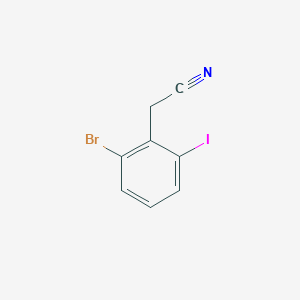

![2,7-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13087222.png)
![(2-[(Isobutoxycarbonyl)amino]-1,3-thiazol-4-YL)acetic acid](/img/structure/B13087230.png)
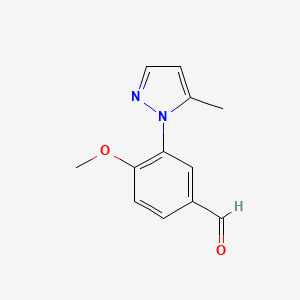
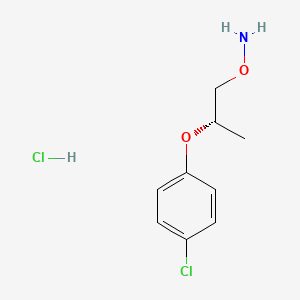
![2-[4-(4-phenylphenyl)phenyl]benzaldehyde](/img/structure/B13087240.png)
